1-{[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl](dimethyl)silyl}hexan-1-ol
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Overview
Description
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol is an organosilicon compound characterized by the presence of both trimethylsilyl and dimethylsilyl groups. This compound is notable for its unique structural features, which include a hexanol backbone and a butenyl side chain. The presence of silicon atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol typically involves multiple steps. One common method includes the Horner–Wadsworth–Emmons olefination, which is used to introduce the enyne side chain . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silicon atoms can participate in substitution reactions, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane and reducing agents like sodium borohydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of 1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol involves its interaction with molecular targets through its silicon-containing groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropane-1-sulfonate: Used as an NMR standard.
Methyltris(trimethylsiloxy)silane: Another organosilicon compound with similar structural features.
Uniqueness
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol is unique due to its combination of a hexanol backbone and a butenyl side chain, which imparts distinct chemical properties and reactivity. Its dual silicon-containing groups also contribute to its versatility in various applications.
Properties
CAS No. |
88258-02-0 |
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Molecular Formula |
C17H38OSi2 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
1-[(2,3-dimethyl-4-trimethylsilylbut-2-enyl)-dimethylsilyl]hexan-1-ol |
InChI |
InChI=1S/C17H38OSi2/c1-9-10-11-12-17(18)20(7,8)14-16(3)15(2)13-19(4,5)6/h17-18H,9-14H2,1-8H3 |
InChI Key |
PICHEHCHMFQYAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)[Si](C)(C)CC(=C(C)C[Si](C)(C)C)C |
Origin of Product |
United States |
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